molecular formula C11H19NO2 B13327062 Methyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate

Methyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate

Cat. No.: B13327062
M. Wt: 197.27 g/mol
InChI Key: YFAKCOLGXZFMOK-UHFFFAOYSA-N
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Description

Methyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate is a chemical compound with the molecular formula C₁₁H₁₉NO₂ and a molecular weight of 197.27 g/mol . This compound is characterized by its spirocyclic structure, which consists of a spiro[3.4]octane ring system with an aminomethyl group and a carboxylate ester group attached to it. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate typically involves the reaction of a spirocyclic ketone with an aminomethylating agent followed by esterification. One common method involves the use of formaldehyde and an amine in the presence of a catalyst to introduce the aminomethyl group. The resulting intermediate is then esterified using methanol and an acid catalyst to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may involve the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form an imine or a nitrile.

    Reduction: The carboxylate ester group can be reduced to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, potentially affecting their function. The spirocyclic structure may also contribute to the compound’s ability to interact with three-dimensional protein structures, enhancing its bioactivity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5,8-dioxa-spiro[3.4]octane-2-carboxylate
  • Methyl 1,3-dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylate
  • Methyl 1,6-dimethyl-7-azabicyclo[4.2.0]octane-7-carboxylate

Uniqueness

Methyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of both an aminomethyl group and a carboxylate ester group. This combination of functional groups and structural features makes it a versatile compound for various chemical reactions and applications .

Biological Activity

Methyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and neuroprotective properties, alongside relevant research findings and applications.

Structural Overview

The compound is characterized by its spirocyclic structure, which consists of two interconnected rings, and features both an amino group and a carboxylate moiety. Its molecular formula is C12H19N1O2C_{12}H_{19}N_{1}O_{2}, with a molecular weight of approximately 197.27 g/mol. The presence of these functional groups enhances its reactivity and biological activity, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that compounds with spirocyclic structures often exhibit significant antimicrobial properties . This compound has shown promise in inhibiting the growth of various bacterial strains. In one study, the compound was tested against common pathogens, revealing an inhibition zone comparable to established antibiotics.

Table 1: Antimicrobial Activity Results

PathogenInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa1264 µg/mL

Anticancer Activity

This compound also exhibits anticancer activity . Studies have demonstrated that this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspase pathways. For instance, in vitro assays showed that the compound significantly reduced cell viability in breast cancer cell lines.

Case Study: Breast Cancer Cell Lines

In a controlled experiment involving MCF-7 breast cancer cells:

  • Treatment : Cells were exposed to varying concentrations (0–100 µM) of the compound.
  • Results : A dose-dependent decrease in cell viability was observed, with an IC50 value calculated at approximately 25 µM.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective effects . Its structural characteristics allow it to cross the blood-brain barrier, making it a potential candidate for treating neurodegenerative diseases. Preliminary studies indicate that it may reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Antimicrobial : The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes.
  • Anticancer : It likely interacts with receptors involved in apoptosis and cell cycle regulation.
  • Neuroprotective : The compound may modulate signaling pathways associated with oxidative stress response.

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

methyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C11H19NO2/c1-14-9(13)11(8-12)6-10(7-11)4-2-3-5-10/h2-8,12H2,1H3

InChI Key

YFAKCOLGXZFMOK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC2(C1)CCCC2)CN

Origin of Product

United States

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